molecular formula C12H16BrF3N2O2S2 B2803616 5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide CAS No. 2320216-97-3

5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide

Cat. No.: B2803616
CAS No.: 2320216-97-3
M. Wt: 421.29
InChI Key: ZYPIVZSYIYGQPT-UHFFFAOYSA-N
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Description

5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a trifluoroethyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from readily available precursors.

    Introduction of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions.

    Bromination: The bromine atom is introduced through electrophilic bromination reactions.

    Sulfonamide Formation: The final step involves the formation of the sulfonamide group through a reaction between the thiophene derivative and a sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can target the sulfonamide group.

    Substitution: The bromine atom can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Chemical Biology: It is used in the study of biological pathways and molecular interactions.

    Industrial Chemistry: The compound is explored for its potential use in industrial processes and the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-carboxamide
  • 5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonyl chloride

Uniqueness

The uniqueness of 5-bromo-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}thiophene-2-sulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrF3N2O2S2/c13-10-1-2-11(21-10)22(19,20)17-7-9-3-5-18(6-4-9)8-12(14,15)16/h1-2,9,17H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPIVZSYIYGQPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrF3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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